

# Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Methyl-6-nitrobenzoic acid**, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> The document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its application in organic synthesis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Methyl-6-nitrobenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum of **2-Methyl-6-nitrobenzoic acid** provides characteristic signals for its aromatic and methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.998	d	Aromatic H
7.733	t	Aromatic H
7.608	d	Aromatic H
2.414	s	Methyl (-CH <sub>3</sub> )

Solvent: DMSO-d<sub>6</sub>, Frequency:  
399.65 MHz[2][3]

<sup>13</sup>C NMR (Carbon-13 NMR):

Specific experimental <sup>13</sup>C NMR data for **2-Methyl-6-nitrobenzoic acid** is not readily available in public databases. However, based on its structure, the expected signals would include those for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-6-nitrobenzoic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Description
~3000	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1530	Asymmetric NO <sub>2</sub> stretch
~1350	Symmetric NO <sub>2</sub> stretch

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **2-Methyl-6-nitrobenzoic acid** and reveals its fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
181	~60	[M] <sup>+</sup> (Molecular Ion)
164	~100	[M-OH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environment of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **2-Methyl-6-nitrobenzoic acid** is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in an NMR tube.[2][3] The sample should be fully dissolved, using vortexing or sonication if necessary.[2]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[2]
- Data Acquisition (<sup>1</sup>H NMR): A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shifts are calibrated using the residual solvent peak as an internal reference (e.g., DMSO-d<sub>6</sub> at 2.50 ppm).[2]

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of solid **2-Methyl-6-nitrobenzoic acid** is placed directly onto the ATR crystal (e.g., diamond).[2]
- Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).[2]
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

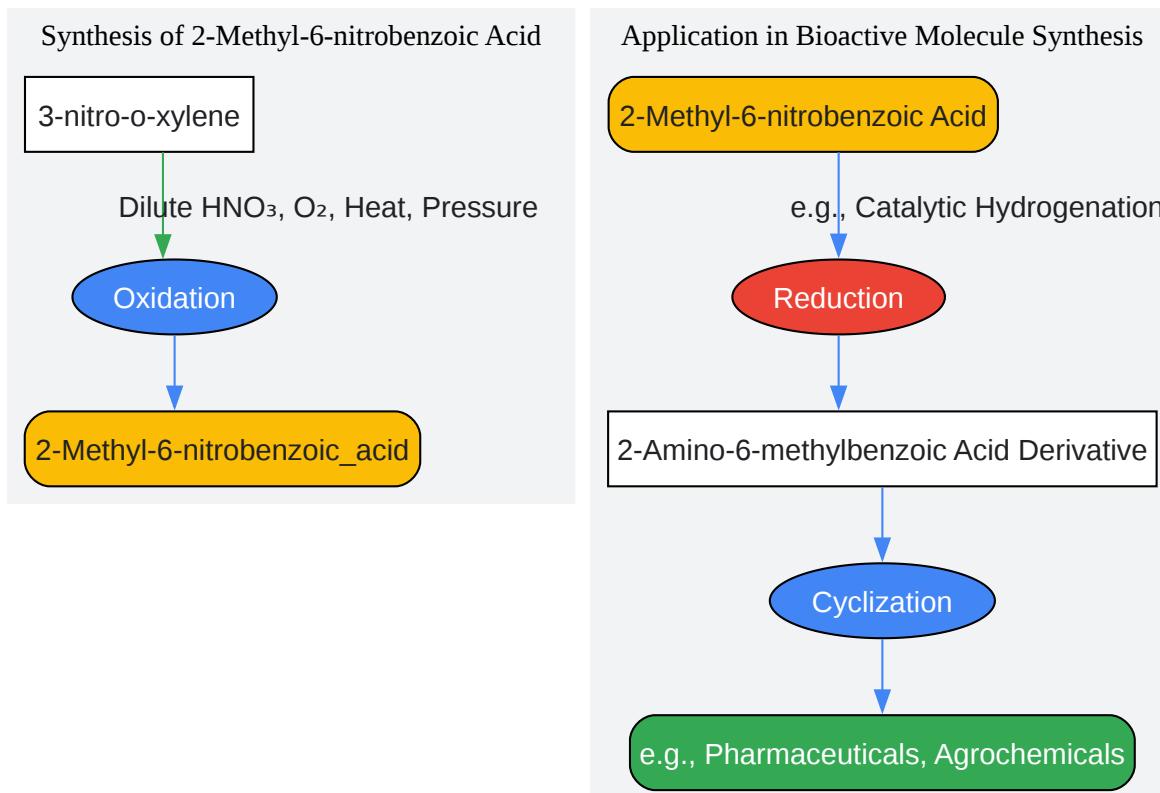
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For solid samples, this may involve a direct insertion probe.
- Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Synthetic Workflow and Applications

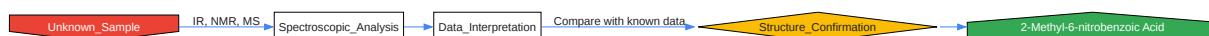
**2-Methyl-6-nitrobenzoic acid** is a valuable intermediate in organic synthesis, particularly for the production of bioactive molecules such as pharmaceuticals and agrochemicals.[1] A common synthetic pathway involves the oxidation of 3-nitro-o-xylene.[4] The resulting **2-Methyl-6-nitrobenzoic acid** can then be further modified, for example, through reduction of the nitro group to an amine, to serve as a precursor for more complex molecules.



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Caption: Synthetic pathway and application workflow of **2-Methyl-6-nitrobenzoic acid**.

The logical relationship for the structural elucidation of an unknown sample suspected to be **2-Methyl-6-nitrobenzoic acid** would follow a standard analytical workflow.



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Caption: Workflow for the structural elucidation of **2-Methyl-6-nitrobenzoic acid**.

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